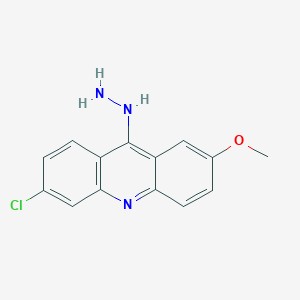

6-Chloro-9-hydrazinyl-2-methoxyacridine

Description

Properties

CAS No. |

98570-61-7 |

|---|---|

Molecular Formula |

C14H12ClN3O |

Molecular Weight |

273.72 g/mol |

IUPAC Name |

(6-chloro-2-methoxyacridin-9-yl)hydrazine |

InChI |

InChI=1S/C14H12ClN3O/c1-19-9-3-5-12-11(7-9)14(18-16)10-4-2-8(15)6-13(10)17-12/h2-7H,16H2,1H3,(H,17,18) |

InChI Key |

AITCJBIBMBHMLE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-hydrazinyl-2-methoxyacridine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with hydrazine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution of the chloro group at the 9th position with the hydrazinyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-hydrazinyl-2-methoxyacridine undergoes several types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Azo and azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-9-hydrazinyl-2-methoxyacridine has several scientific research applications:

Biology: Acts as a fluorescent probe for studying cellular processes and pH changes within biological systems.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Chloro-9-hydrazinyl-2-methoxyacridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes involved in DNA replication and transcription. This leads to the inhibition of cell proliferation and induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

9-Amino-6-chloro-2-methoxyacridine: Similar structure but with an amino group instead of a hydrazinyl group.

6,9-Dichloro-2-methoxyacridine: Precursor compound with two chloro groups.

9-Hydrazinylacridine: Lacks the methoxy group at the 2nd position.

Uniqueness

6-Chloro-9-hydrazinyl-2-methoxyacridine is unique due to the presence of both the hydrazinyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various scientific applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Chloro-9-hydrazinyl-2-methoxyacridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedländer condensation using 2-amino-5-chlorobenzophenone derivatives and cyclic ketones under microwave irradiation (400 W) with trifluoroacetic acid (TFA) as a catalyst. Optimization involves varying reaction times (2–7 minutes), solvent systems, and catalyst loadings. Conventional heating methods require longer durations (2–3 hours) and yield comparable or lower outputs. Key parameters include monitoring reaction progress via TLC and purifying products via recrystallization .

Q. How is the antimicrobial activity of 6-Chloro-9-hydrazinyl-2-methoxyacridine evaluated in preliminary screenings?

- Methodological Answer : Initial screening against Mycobacterium tuberculosis H37Rv is performed using a 384-well microplate assay. Compounds are serially diluted (0.195–100 µM) in Middlebrook 7H9 broth, followed by bacterial inoculation and incubation. Activity is quantified via ATP bioluminescence (BacTiter-Glo™) and compared against controls (e.g., rifampicin, amikacin). Results are reported as minimum inhibitory concentration (MIC) values .

Q. What structural features of acridine derivatives influence their DNA-binding affinity?

- Methodological Answer : Planar aromatic cores and substituent positioning (e.g., chloro, methoxy, hydrazinyl groups) enhance intercalation into DNA base pairs. Computational tools like molecular docking (Molinspiration Cheminformatics) and QSAR models predict binding modes. Experimental validation includes UV-vis titration and fluorescence quenching assays to calculate binding constants (Kb) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the antitubercular potency of 6-Chloro-9-hydrazinyl-2-methoxyacridine derivatives?

- Methodological Answer : SAR analysis involves systematic substitution at positions 2 (methoxy), 6 (chloro), and 9 (hydrazinyl). For example:

- Replacing methoxy with bulkier alkoxy groups may enhance lipophilicity and membrane penetration.

- Introducing electron-withdrawing groups at position 6 stabilizes the aromatic system.

- Testing hydrazinyl derivatives against drug-resistant Mtb strains (e.g., rifampicin-resistant H37Rv) identifies resistance-breaking analogs .

Q. What experimental strategies resolve contradictions in cytotoxicity and efficacy data for acridine-based compounds?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., aerobic vs. anaerobic MIC testing). Mitigation involves:

- Conducting low-oxygen recovery assays (LORA) to simulate latent TB infection.

- Performing intracellular efficacy tests using J774 murine macrophages infected with Mtb.

- Cross-validating cytotoxicity via MTT assays on human cell lines (e.g., HEK-293) to differentiate selective toxicity .

Q. How do in silico methods enhance the design of 6-Chloro-9-hydrazinyl-2-methoxyacridine analogs?

- Methodological Answer : Computational workflows integrate:

- Pharmacophore modeling (Way2Drug) to identify critical functional groups.

- ADMET prediction (SwissADME) to optimize bioavailability and reduce hepatic toxicity.

- Molecular dynamics simulations (GROMACS) to assess binding stability in DNA complexes over time .

Q. What mechanisms underlie the differential activity of 6-Chloro-9-hydrazinyl-2-methoxyacridine against replicating vs. non-replicating Mtb?

- Methodological Answer : The compound’s redox activity disrupts bacterial ATP synthesis in replicating cells. For non-replicating persisters, hydrazinyl groups may inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Validation requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.